molecular formula C25H30N4O4 B3250767 Tert-butyl 4-(7-(benzyloxy)-6-methoxyquinazolin-4-yl)piperazine-1-carboxylate CAS No. 205259-42-3

Tert-butyl 4-(7-(benzyloxy)-6-methoxyquinazolin-4-yl)piperazine-1-carboxylate

Cat. No.: B3250767
CAS No.: 205259-42-3
M. Wt: 450.5 g/mol
InChI Key: YRCIAPNTKLLWEM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(7-(benzyloxy)-6-methoxyquinazolin-4-yl)piperazine-1-carboxylate is a complex organic compound that features a quinazoline core, a piperazine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(7-(benzyloxy)-6-methoxyquinazolin-4-yl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Benzyloxy and Methoxy Groups: The benzyloxy and methoxy groups are introduced via nucleophilic substitution reactions, where suitable benzyl and methoxy reagents are reacted with the quinazoline core.

    Piperazine Ring Formation: The piperazine ring is formed by reacting the quinazoline intermediate with piperazine under appropriate conditions, such as in the presence of a base and a suitable solvent.

    Tert-butyl Ester Formation:

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzyloxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline and piperazine derivatives.

Scientific Research Applications

Tert-butyl 4-(7-(benzyloxy)-6-methoxyquinazolin-4-yl)piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Biological Studies: The compound is used to investigate its interactions with various biological targets, including enzymes and receptors.

    Drug Development: It serves as a lead compound in the development of new drugs, with modifications to its structure aimed at improving efficacy and reducing side effects.

    Chemical Biology: Researchers use this compound to study cellular processes and molecular pathways, providing insights into disease mechanisms and potential therapeutic targets.

Mechanism of Action

The mechanism of action of tert-butyl 4-(7-(benzyloxy)-6-methoxyquinazolin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as kinases and receptors. The quinazoline core is known to inhibit kinase activity, which can disrupt signaling pathways involved in cell proliferation and survival. The piperazine ring enhances the compound’s binding affinity and selectivity for its targets, while the tert-butyl ester group improves its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(7-(benzyloxy)-6-methoxyquinazolin-4-yl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the quinazoline core, benzyloxy, and methoxy groups, along with the piperazine ring and tert-butyl ester, make it a versatile compound for various applications in medicinal chemistry and drug development.

Properties

IUPAC Name

tert-butyl 4-(6-methoxy-7-phenylmethoxyquinazolin-4-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O4/c1-25(2,3)33-24(30)29-12-10-28(11-13-29)23-19-14-21(31-4)22(15-20(19)26-17-27-23)32-16-18-8-6-5-7-9-18/h5-9,14-15,17H,10-13,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCIAPNTKLLWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)OC)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501123652
Record name 1,1-Dimethylethyl 4-[6-methoxy-7-(phenylmethoxy)-4-quinazolinyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501123652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205259-42-3
Record name 1,1-Dimethylethyl 4-[6-methoxy-7-(phenylmethoxy)-4-quinazolinyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205259-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[6-methoxy-7-(phenylmethoxy)-4-quinazolinyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501123652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-(7-(benzyloxy)-6-methoxyquinazolin-4-yl)piperazine-1-carboxylate
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